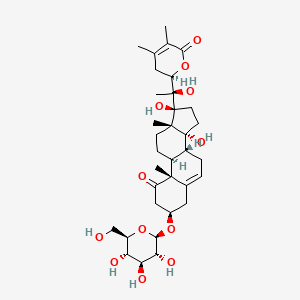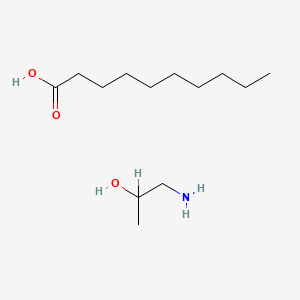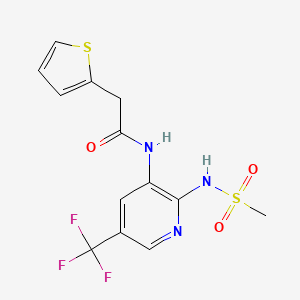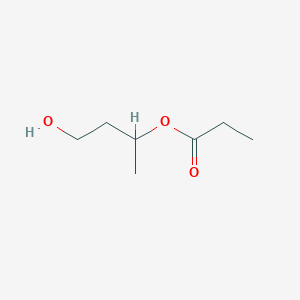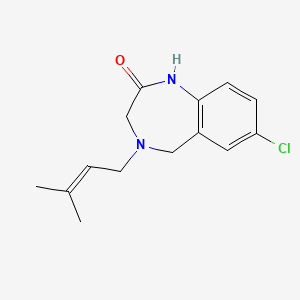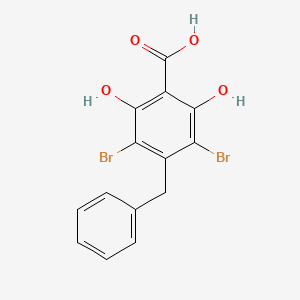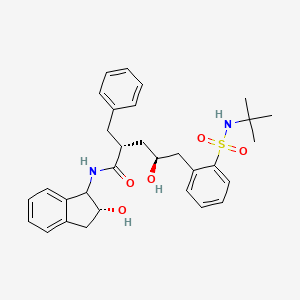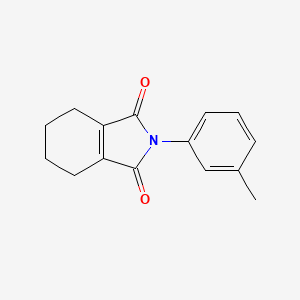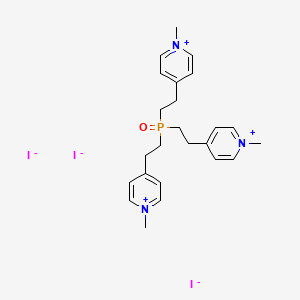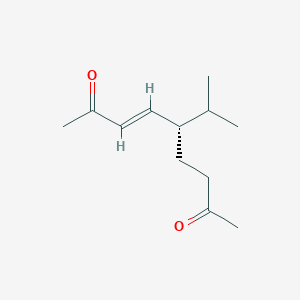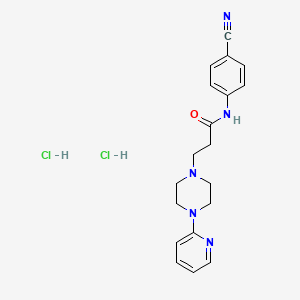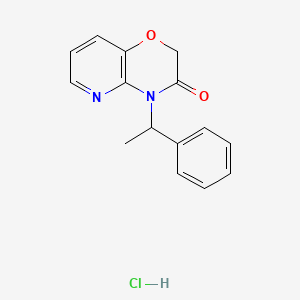
4-(1-Phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-oxazinone core with a phenylethyl substituent and a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the phenylethyl group via alkylation or acylation reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride lies in its specific substituent pattern and salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
88799-48-8 |
|---|---|
Formule moléculaire |
C15H15ClN2O2 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
4-(1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C15H14N2O2.ClH/c1-11(12-6-3-2-4-7-12)17-14(18)10-19-13-8-5-9-16-15(13)17;/h2-9,11H,10H2,1H3;1H |
Clé InChI |
VUAUQMACFMAZGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


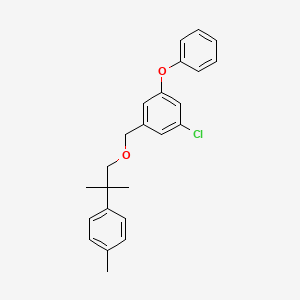
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
